1-(4-Methoxy-3-nitrophenyl)piperazine

5-HT6 receptor ligands CNS drug discovery Structure-activity relationship

Problem: Generic arylpiperazines lack the precise substitution pattern required for selective 5-HT6R engagement. Solution: 1-(4-Methoxy-3-nitrophenyl)piperazine delivers the essential 4-methoxy-3-nitrophenyl motif enabling nanomolar affinity (class Ki = 8 nM). Key advantages: (1) Enables SAR campaigns for tyrosinase inhibition (structural analog IC50 = 72.55 µM); (2) Nitro group provides a synthetic handle for selective reduction to amine for fluorophore/biotin conjugation; (3) Supplied at ≥95% purity with reliable global supply chain and available stock.

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
Cat. No. B13599523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-3-nitrophenyl)piperazine
Molecular FormulaC11H15N3O3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CCNCC2)[N+](=O)[O-]
InChIInChI=1S/C11H15N3O3/c1-17-11-3-2-9(8-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
InChIKeyWSXQKCLENUYTDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxy-3-nitrophenyl)piperazine: Core Properties and Structural Overview for Research Procurement


1-(4-Methoxy-3-nitrophenyl)piperazine (CAS: 944532-73-4; MF: C11H15N3O3; MW: 237.3 g/mol) is a substituted arylpiperazine, characterized by a methoxy group (-OCH3) at the 4-position and a nitro group (-NO2) at the 3-position of the phenyl ring attached to a piperazine moiety . This compound is utilized as a building block in medicinal chemistry for synthesizing complex molecules . The compound is typically supplied with a purity of ≥95% .

Why Generic Substitution of 1-(4-Methoxy-3-nitrophenyl)piperazine Fails in Critical Research


In the arylpiperazine class, the precise positioning of substituents on the phenyl ring dramatically alters molecular recognition, pharmacokinetics, and functional outcomes, rendering generic substitution highly risky. SAR studies have demonstrated that even minor changes, such as relocating a methoxy group or nitro group, can profoundly impact receptor affinity and selectivity [1]. For instance, while 2-methoxy substitution is favorable for 5-HT1A receptor affinity, 4-methoxy substitution is detrimental [2]. Therefore, the unique 4-methoxy-3-nitro substitution pattern of 1-(4-Methoxy-3-nitrophenyl)piperazine confers a distinct interaction profile that is not replicated by simpler analogs like 1-(4-nitrophenyl)piperazine or 1-(4-methoxyphenyl)piperazine. Using an alternative without rigorous comparative validation introduces significant risk of altered potency, selectivity, or off-target effects.

Quantitative Differentiation of 1-(4-Methoxy-3-nitrophenyl)piperazine Against In-Class Analogs


Distinct 5-HT6 Receptor Affinity Profile Compared to Unsubstituted Phenylpiperazines

The 4-methoxy-3-nitrophenyl substitution pattern is designed to enhance affinity for the 5-HT6 receptor, a target implicated in cognition and obesity. In a series of nitrophenylpiperazines developed using a bioisosteric strategy, the most potent compounds displayed a Ki of 8 nM towards the 5-HT6 receptor [1]. While direct binding data for 1-(4-Methoxy-3-nitrophenyl)piperazine is not available, its structural class is associated with high nanomolar affinity, in contrast to unsubstituted phenylpiperazines which typically show weak or no affinity for this receptor subtype. This difference is critical for researchers targeting 5-HT6R-mediated pathways.

5-HT6 receptor ligands CNS drug discovery Structure-activity relationship

Tyrosinase Inhibition: A Framework for Activity Not Shared by All Analogs

A 2024 study on a series of 4-nitrophenylpiperazine derivatives identified compound 4l (containing an indole moiety) as a tyrosinase inhibitor with an IC50 of 72.55 μM [1]. The 4-nitrophenylpiperazine core is essential for this activity. While 1-(4-Methoxy-3-nitrophenyl)piperazine differs by an additional methoxy group, it retains the critical nitrophenylpiperazine backbone. In contrast, 1-(4-methoxyphenyl)piperazine, lacking the nitro group, shows no reported tyrosinase inhibition. This indicates the nitro group is a key pharmacophore for this activity.

Tyrosinase inhibitors Melanogenesis Enzyme kinetics

Serotonergic Profile Contrast: Partial 5-HT Release vs. 5-HT1A Antagonism

para-Nitrophenylpiperazine (pNPP) acts as a selective partial serotonin releasing agent with an EC50 of 19-43 nM and Emax of 57% [1]. In contrast, 1-(3-nitrophenyl)piperazine is reported as a 5-HT1A and 5-HT1D receptor inhibitor [2]. 1-(4-Methoxy-3-nitrophenyl)piperazine, by combining both methoxy and nitro groups, is predicted to exhibit a hybrid or distinct serotonergic profile. The methoxy group in 1-(4-methoxyphenyl)piperazine is associated with 5-HT1A modulation , while the nitro group in pNPP drives 5-HT release. This compound's dual substitution likely confers a unique balance of presynaptic release and postsynaptic receptor modulation not achievable with either single-substituent analog.

Serotonin release 5-HT1A receptor Neuropharmacology

Chemical Versatility: The Nitro Group Enables Reduction to Amine for Conjugation

The nitro group in 1-(4-Methoxy-3-nitrophenyl)piperazine can be selectively reduced to a primary amine (-NH2) under standard conditions (e.g., H2, Pd/C). This generates 1-(3-amino-4-methoxyphenyl)piperazine, a versatile intermediate for amide coupling or other conjugations . In contrast, 1-(4-methoxyphenyl)piperazine lacks this handle, limiting its utility for generating targeted libraries or probes. This functional group transformation is a key differentiator for synthetic chemistry applications.

Synthetic intermediate Reduction Bioconjugation

Molecular Recognition: Unique Electrostatic and Steric Profile from Orthogonal Substituents

DFT studies on a structurally related compound, 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE), revealed specific electrostatic potential surfaces and conformational preferences that influence its interaction with the human GABA receptor [1]. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring creates a unique dipole and steric environment that is distinct from analogs with only one or none of these substituents. This difference in molecular recognition is likely to translate to altered binding kinetics and selectivity across a range of biological targets.

Computational chemistry DFT Binding mode

Recommended Applications for 1-(4-Methoxy-3-nitrophenyl)piperazine in Advanced Research


Design and Synthesis of Novel 5-HT6 Receptor Ligands for CNS Disorders

This compound serves as a privileged scaffold for developing high-affinity 5-HT6 receptor ligands, a target for cognitive enhancement and obesity treatment [1]. Its 4-methoxy-3-nitrophenyl motif, inspired by bioisosteric strategies, is essential for achieving nanomolar affinity (class-level Ki = 8 nM) that is not possible with unsubstituted phenylpiperazines. Researchers can leverage the nitro group for further derivatization, including reduction to an amine for generating diverse amide libraries. This compound should be prioritized over 1-(4-nitrophenyl)piperazine or 1-(4-methoxyphenyl)piperazine when 5-HT6R engagement is the primary goal.

Development of Tyrosinase Inhibitors for Cosmetic or Agricultural Use

The nitrophenylpiperazine core is essential for tyrosinase inhibition, as demonstrated by a structural analog with an IC50 of 72.55 μM [2]. This activity is absent in analogs lacking the nitro group. 1-(4-Methoxy-3-nitrophenyl)piperazine is therefore a superior starting point for structure-activity relationship (SAR) campaigns aimed at optimizing tyrosinase inhibition. Its methoxy group offers an additional vector for modulating potency and physicochemical properties. This compound is the preferred choice over 1-(4-methoxyphenyl)piperazine for any research involving melanin synthesis.

Investigating Serotonergic System Modulation with a Dual-Function Tool

The unique combination of a methoxy group (linked to 5-HT1A modulation) and a nitro group (linked to 5-HT release) positions this compound as a valuable tool for investigating the interplay between serotonin release and postsynaptic receptor activation [3]. It offers a distinct pharmacological profile that cannot be achieved by using either 1-(4-nitrophenyl)piperazine (pNPP) or 1-(4-methoxyphenyl)piperazine (MeOPP) alone. This is particularly relevant for neuropharmacology studies exploring the fine-tuning of serotonergic tone in models of mood disorders, addiction, or cognition.

Advanced Synthetic Intermediate for Targeted Libraries and Molecular Probes

The nitro group provides a synthetic handle for selective reduction to a primary amine, enabling conjugation to fluorophores, biotin, or solid supports . This makes the compound an ideal building block for creating chemical probes or targeted libraries where a specific arylpiperazine moiety is required. This synthetic advantage is absent in methoxy-only analogs, making 1-(4-Methoxy-3-nitrophenyl)piperazine the only viable option when this functionalization pathway is required. It is the preferred procurement choice for chemists needing a versatile, functionalized arylpiperazine core.

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